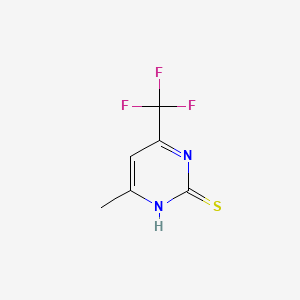

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, and their derivatives have been extensively studied for their potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methylthio-4,6-difluoride pyrimidine, an intermediate of herbicide diclosulam, is achieved through a four-step reaction starting from sulfocarbamidediethyl malonate and involves reagents like sodium methanol, dimethyl sulfate, phosphorus oxychloride, and potassium fluoride . Another example is the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers, which are synthesized using the Atwal-Biginelli cyclocondensation reaction . These methods highlight the diversity of synthetic approaches to pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined by X-ray diffraction and ab initio calculations, revealing a planar 4-pyrimidinone ring and strong intermolecular hydrogen bonds . Similarly, the structure of 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione was studied by X-ray structural analysis, which also provided insights into the complex formation with urea .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of different compounds. For instance, thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts have been synthesized based on the 6(1H)-pyrimidinethione . Additionally, substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were synthesized through reactions involving substituted 2-(chloromethyl)-pyridine and imidazole-2-thione or pyrimidine-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the acidity and complex formation with metal ions of 1-amino-4-aryl-2(1H)-pyrimidinethiones were studied, showing the influence of substituents on the pKa and stability constants of metal complexes . The crystal structure of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione revealed a half-chair conformation of the central heterocyclic ring and the influence of hydrogen bonding on the conformation of the carbamoyl group .

Applications De Recherche Scientifique

Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, a derivative of 2(1H)-Pyrimidinethione, are used to create new trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues are synthesized in both racemic and enantiopure forms. The unique C–F···C=O interaction observed in these compounds may impact their conformations and stability (Sukach et al., 2015).

Crystal and Molecular Structures Analysis : Research on 1,4-dihydro-6-methyl-2(3H)-pyrimidinethiones, which are structurally related to 2(1H)-Pyrimidinethione, has revealed insights into their crystal structures. These studies are crucial for understanding the conformation and potential applications of these compounds (Mohan et al., 2003).

Cyclization Reactions and Compound Synthesis : 2-Amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione, related to 2(1H)-Pyrimidinethione, is used in the synthesis of various compounds like thieno[2,3-d]pyrimidines. These syntheses highlight the versatile reactivity and potential for creating diverse chemical structures (Sharanin et al., 1987).

Ring Transformation Studies : The study of 1, 4, 6-Trisubstituted 2(1H)-pyrimidinethiones, closely related to the compound of interest, has led to discoveries in Dimroth-type ring transformations. These transformations are significant in the synthesis of various pyrimidine derivatives (Kashima et al., 1982).

Complex Formation with Metal Ions : Studies on 1-Amino-4-aryl-2(1H)-pyrimidinethiones have revealed their ability to form complexes with nonferrous metal ions. This property is essential for potential applications in catalysis and material science (Schmidt et al., 1994).

Novel Compound Synthesis : Research involving the synthesis of novel imidazo[1,2-a]pyrimidine compounds using 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine highlights the potential of 2(1H)-Pyrimidinethione derivatives in creating new chemical entities (Liu, 2013).

Propriétés

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFDOIDJWXCHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228676 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78018-17-4 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)